molecular formula C10H12N2 B1322525 2,4,5-Trimethyl-1H-benzimidazole CAS No. 62192-75-0

2,4,5-Trimethyl-1H-benzimidazole

Cat. No.: B1322525
CAS No.: 62192-75-0
M. Wt: 160.22 g/mol
InChI Key: MQOSRBNWLNRDOU-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, characterized by the presence of three methyl groups attached to the 2nd, 4th, and 5th positions of the benzimidazole ring. Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trimethyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with trimethyl orthoformate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated benzimidazole derivatives.

Scientific Research Applications

2,4,5-Trimethyl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

  • 2-Methylbenzimidazole
  • 4-Methylbenzimidazole
  • 5-Methylbenzimidazole

Comparison: 2,4,5-Trimethyl-1H-benzimidazole is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. Compared to its mono- or di-methylated counterparts, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in various research fields.

Properties

IUPAC Name

2,4,5-trimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-6-4-5-9-10(7(6)2)12-8(3)11-9/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOSRBNWLNRDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626691
Record name 2,4,5-Trimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62192-75-0
Record name 2,4,5-Trimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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